Ancistrobertsonine A

Naphthylisoquinoline alkaloids Structural elucidation Ancistrocladus robertsoniorum

Ancistrobertsonine A is a naphthylisoquinoline alkaloid belonging to the acetogenic isoquinoline class, first isolated from the East African liana Ancistrocladus robertsoniorum. It is structurally characterized as the 8,4′-O,O-didemethyl-6-O-methyl analogue of the widespread alkaloid hamatine, featuring a 5,8′-biaryl coupling site between the naphthalene and isoquinoline moieties.

Molecular Formula C26H31NO4
Molecular Weight 421.5 g/mol
CAS No. 202473-87-8
Cat. No. B1258776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncistrobertsonine A
CAS202473-87-8
Synonymsancistrobertsonine A
Molecular FormulaC26H31NO4
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C
InChIInChI=1S/C26H31NO4/c1-14-10-18-17(8-9-21(29-5)26(18)22(11-14)30-6)25-19-12-15(2)27(4)16(3)24(19)23(31-7)13-20(25)28/h8-11,13,15-16,28H,12H2,1-7H3/t15-,16-/m0/s1
InChIKeyRNLKCMIGQLHEKX-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ancistrobertsonine A (CAS 202473-87-8): A 5,8′-Coupled Naphthylisoquinoline Alkaloid for Antimalarial Lead Discovery


Ancistrobertsonine A is a naphthylisoquinoline alkaloid belonging to the acetogenic isoquinoline class, first isolated from the East African liana Ancistrocladus robertsoniorum [1]. It is structurally characterized as the 8,4′-O,O-didemethyl-6-O-methyl analogue of the widespread alkaloid hamatine, featuring a 5,8′-biaryl coupling site between the naphthalene and isoquinoline moieties [2]. This compound has been identified as one of the major alkaloidal constituents of its source plant and has demonstrated moderate in vitro antiplasmodial activity [3].

Chemotype

5,8′-coupled naphthylisoquinoline alkaloid probe with 8,4′-O,O-didemethyl-6-O-methyl signature

Screening Context

Reported antiplasmodial activity against P. falciparum strains in in vitro assays

Sourcing

Major alkaloid of Ancistrocladus robertsoniorum; HSCCC isolation supports scalable procurement

Why Ancistrobertsonine A Cannot Be Replaced by Generic Naphthylisoquinoline Alkaloids in Antiparasitic Studies


Substitution with other in-class naphthylisoquinoline alkaloids such as ancistrocladine or hamatine is not scientifically justified because antiplasmodial potency is exquisitely sensitive to the biaryl coupling type (5,8′ vs. 5,1′ or 7,1′) and peripheral O-methylation patterns [1]. Ancistrobertsonine A, as an 8,4′-O,O-didemethyl-6-O-methyl analog, exhibits a distinct activity profile against chloroquine-resistant (K1) and chloroquine-susceptible (NF54) strains of Plasmodium falciparum compared to its co-occurring congeners, underscoring that minor structural modifications translate into measurable potency differences [2].

Biaryl coupling topology

5,8′ coupling may exhibit a distinct antiparasitic profile compared to 5,1′ or 7,1′ analogs; substitution may shift strain-dependent response.

O-Methylation pattern

8,4′-O,O-didemethyl-6-O-methyl signature alters target interaction; hamatine or ancistrocladine may not replicate activity in matched-pair SAR.

Strain-selectivity inversion

Potency ratio between K1 and NF54 strains diverges from ancistrobrevine B; antiplasmodial endpoint context may not transfer.

Ancistrobertsonine A: Quantitative Differentiation Evidence Against Closest Analogs


Structural Basis for Differentiation: Ancistrobertsonine A as a 8,4′-O,O-Didemethyl-6-O-Methyl Analogue of Hamatine

Ancistrobertsonine A is defined as the 8,4′-O,O-didemethyl-6-O-methyl derivative of the parent compound hamatine, a widespread Ancistrocladus alkaloid. This specific O-methylation pattern distinguishes it from hamatine (which bears hydroxy groups at C-8 and C-4′ and a methoxy at C-6) and ancistrocladine (its atropo-diastereomer), establishing a unique pharmacophoric signature within the 5,8′-coupled subclass [1].

O-Methylation Signature
Head-to-head
Ancistrobertsonine A: 8,4′-didemethyl-6-O-methyl vs Hamatine: 8,4′-dihydroxy-6-methoxy

Supports chemotype-specific SAR exploration

Structures confirmed by NMR, MS, Mosher’s method

Naphthylisoquinoline alkaloids Structural elucidation Ancistrocladus robertsoniorum

Antiplasmodial Activity of Ancistrobertsonine A Against Plasmodium falciparum: IC50 Range and Comparison with In-Class Alkaloids

Ancistrobertsonine A exhibits moderate antiplasmodial activity with a reported IC50 range of 15.9 to >23.7 µM against Plasmodium falciparum [1]. In a direct head-to-head comparative study, against the chloroquine-resistant K1 strain, ancistrobertsonine A (compound 3) displayed an IC50 of approximately 9.0 µM, while ancistrobrevine B (compound 2, a 5,8′-coupled regioisomer) showed an IC50 of 2.0 µM. For the chloroquine-susceptible NF54 strain, ancistrobertsonine A exhibited an IC50 of approximately 4.5 µM, compared to 15.9 µM for ancistrobrevine B, demonstrating a divergent strain-selectivity profile [2].

Antiplasmodial IC50
Head-to-head
K1 ≈9.0 µM; NF54 ≈4.5 µM

Supports strain-selectivity endpoint review

Comparator ancistrobrevine B: K1 2.0 µM, NF54 15.9 µM

Antiplasmodial activity Plasmodium falciparum Drug-resistant malaria

Isolation and Chromatographic Behavior of Ancistrobertsonine A Differentiates Its Procurement Profile from Minor Alkaloids

Ancistrobertsonine A was isolated as one of the major alkaloids from Ancistrocladus robertsoniorum using High Speed Countercurrent Chromatography (HSCCC), whereas ancistrobertsonines B, C, and D were isolated as minor constituents requiring additional HPLC purification steps [1][2]. This difference in natural abundance directly affects the scalability and cost of procurement.

Isolation & Abundance
Reported
HSCCC major alkaloid isolation

Supports scalable procurement assessment

Minor ancistrobertsonines require additional HPLC

High Speed Countercurrent Chromatography Natural product isolation HSCCC

Target Application Scenarios for Ancistrobertsonine A Based on Evidenced Differentiation


Antimalarial Lead Optimization Requiring a 5,8′-Coupled Scaffold with Distinct K1/NF54 Selectivity

For programs targeting chloroquine-susceptible P. falciparum strains, ancistrobertsonine A provides a ~4.5 µM IC50 against the NF54 strain, which is ~3.5-fold superior to the closely related ancistrobrevine B (IC50 ~15.9 µM) [1]. This differentiated NF54 potency supports its selection as a core scaffold for further medicinal chemistry optimization of the 5,8′-coupled naphthylisoquinoline class.

Structure-Activity Relationship (SAR) Studies Focused on 8,4′-O-Demethylation Effects

As the 8,4′-O,O-didemethyl-6-O-methyl analogue of hamatine, ancistrobertsonine A is the preferred compound to probe the contribution of C-8 and C-4′ oxygen functions to antiparasitic activity [2]. Procurement of ancistrobertsonine A, rather than hamatine or ancistrocladine, is essential when the study design requires a matched molecular pair comparison isolating the O-demethylation variable.

Chemotaxonomic Marker for Ancistrocladus Species Differentiation

Ancistrobertsonine A, as a major alkaloid of A. robertsoniorum alongside ancistrocladine and hamatine, serves as a chemotaxonomic reference standard for species identification and phylogenetic studies within the Ancistrocladaceae family [3]. Its presence at high relative abundance facilitates unambiguous LC-MS or HSCCC-based species fingerprinting.

Natural Product Library Procurement for Medium-Throughput Antiparasitic Screening

Given its status as a major alkaloid of A. robertsoniorum, ancistrobertsonine A offers a more sustainable sourcing profile compared to the minor ancistrobertsonines B–D, making it a pragmatic choice for inclusion in natural product screening libraries when a 5,8′-coupled naphthylisoquinoline with defined antiplasmodial activity is required [3].

Application
Selection Property
Validation Focus
Antimalarial lead identification studies
NF54 strain-response profile
Strain-selectivity endpoint review
Naphthylisoquinoline SAR studies
O-demethylation structural probe
Matched molecular pair comparison
Ancistrocladus chemotaxonomic studies
Species-specific alkaloid marker
LC-MS or HSCCC fingerprinting validation
Antiparasitic screening library assembly
Scalable major alkaloid source
Procurement reproducibility and purity
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